3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine
Description
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine is a heterocyclic compound featuring a cyclopentane ring fused to a 1,2,4-oxadiazole moiety substituted with an ethyl group at position 2. The molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol. It is commercially available in quantities ranging from 50 mg to 500 mg, with purity levels typically ≥95% .
Properties
IUPAC Name |
3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)6-3-4-7(10)5-6/h6-7H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWLMGYRXAWPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481234-07-4 | |
| Record name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, H₂O₂), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms.
Scientific Research Applications
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials such as fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Data: No direct pharmacological or toxicity data are available for this compound.
- Synthesis Challenges : The ethyl and cyclopentane groups may complicate regioselective modifications, as seen in thiophene and pyran syntheses .
Biological Activity
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring, a common feature in many biologically active compounds, contributes to the pharmacological properties of this compound.
Chemical Structure and Properties
- Molecular Formula : C9H15N3O
- Molecular Weight : 181.24 g/mol
- SMILES Notation : CCC1=NOC(=N1)C2CCC(C2)N
- InChI Key : MUWLMGYRXAWPAY-UHFFFAOYSA-N
The structural characteristics of this compound suggest it may interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising fungicidal activity against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani, with some compounds achieving over 50% inhibition at concentrations of 50 μg/mL . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial effects.
Enzyme Inhibition
Oxadiazoles have been identified as effective inhibitors of various enzymes. For example, a series of acetamides derived from oxadiazoles were found to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. The inhibition of ACC is associated with therapeutic effects against obesity and metabolic disorders . This mechanism may be relevant for this compound if it exhibits similar enzyme inhibition properties.
Cytotoxicity and Antitumor Activity
The biological activity of oxadiazoles extends to their potential as antitumor agents. Compounds structurally related to this compound have shown antiproliferative effects against various cancer cell lines. The ability to modulate cellular pathways involved in tumor growth could position this compound as a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
